Thermodynamic stability of 2-(3-methylphenyl)-1H-benzimidazole derivatives
Thermodynamic stability of 2-(3-methylphenyl)-1H-benzimidazole derivatives
Thermodynamic Stability and Physicochemical Profiling of 2-(3-Methylphenyl)-1H-benzimidazole
Executive Summary
This guide provides a rigorous thermodynamic and physicochemical analysis of 2-(3-methylphenyl)-1H-benzimidazole (CAS: 6528-83-2), a critical pharmacophore in drug discovery. Unlike its para-substituted analogs, the meta-methyl (3-methyl) substitution introduces specific asymmetry that influences crystal packing, lattice energy, and solubility profiles.[1] This document synthesizes experimental data with theoretical principles to establish a baseline for the compound's thermodynamic stability in both solid and solution states.[1]
Key Stability Indicators:
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Thermal Stability: High (Melting Point: 112–113 °C; Decomposition >250 °C).[1]
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Chemical Stability: Resistant to hydrolysis; susceptible to benzylic oxidation under forcing conditions.[1]
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Thermodynamic Preference: The 1H-tautomer is energetically favored by >130 kJ/mol over the 3H-form in the gas phase.[1]
Chemical Identity & Structural Analysis
The stability of 2-(3-methylphenyl)-1H-benzimidazole is governed by the interplay between the benzimidazole core's aromaticity and the steric/electronic effects of the meta-tolyl substituent.
| Property | Specification |
| IUPAC Name | 2-(3-methylphenyl)-1H-benzimidazole |
| Common Name | 2-(m-Tolyl)benzimidazole |
| CAS Number | 6528-83-2 |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Melting Point | 112–113 °C (Experimental) |
| Predicted pKa | ~5.6 (Conjugate Acid), ~12.8 (N-H Deprotonation) |
| LogP (Predicted) | 3.6 |
Electronic Effects & Tautomerism
The benzimidazole ring system exhibits annular tautomerism.[1] For 2-aryl derivatives, the equilibrium overwhelmingly favors the 1H-tautomer due to the preservation of the benzene ring's aromatic sextet. The 3-methyl group on the phenyl ring exerts a weak inductive effect (+I), slightly increasing electron density at the N3 position compared to the unsubstituted phenyl analog, potentially enhancing basicity.
Figure 1: Synthesis and Tautomeric Equilibrium
Caption: Synthesis via oxidative cyclization and the subsequent tautomeric equilibrium. The 1H-form is the global minimum on the potential energy surface.
Thermodynamic Profiling
Solid-State Thermodynamics
The crystal lattice of 2-(3-methylphenyl)-1H-benzimidazole is stabilized by strong intermolecular hydrogen bonds (N–H[1]···N) forming infinite chains or dimers.[1] The meta-methyl group disrupts the planar stacking efficiency seen in para-substituted analogs, resulting in a lower melting point (112–113 °C) compared to 2-phenylbenzimidazole (~290 °C).
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Lattice Energy: The lower melting point indicates a lower lattice energy, suggesting higher solubility in organic solvents compared to its rigid analogs.[1]
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Polymorphism: While specific polymorphs for this derivative are not widely cataloged, the rotational freedom of the phenyl ring allows for conformational polymorphism. Screening via DSC (Differential Scanning Calorimetry) is mandatory during scale-up.
Solution-State Stability
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Hydrolysis: The imidazole ring is exceptionally stable to hydrolysis under acidic and basic conditions due to its aromatic character.[1]
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Oxidation: The benzylic methyl group (C-H bond dissociation energy ~88 kcal/mol) is the primary site of metabolic and chemical instability. Prolonged exposure to strong oxidants (e.g., KMnO₄, hot air >150°C) can convert the methyl group to a carboxylic acid (2-(3-carboxyphenyl)benzimidazole).
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Photostability: Benzimidazoles absorb UV light.[1] In solution, they may undergo photo-induced tautomerization or radical formation if not protected from high-intensity UV sources.[1]
Experimental Protocols (Standard Operating Procedures)
To validate the thermodynamic parameters of a specific batch, the following protocols must be executed.
Protocol A: Thermal Stability Analysis (TGA/DSC)
Objective: Determine exact melting onset, heat of fusion, and decomposition temperature.
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Instrument Setup: Calibrate DSC with Indium standard. Purge TGA with Nitrogen (50 mL/min).
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Sample Prep: Weigh 3–5 mg of dry sample into an aluminum pan (crimped but vented for TGA; hermetically sealed for DSC).
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Method:
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Equilibration: Hold at 25 °C for 5 min.
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Ramp: Heat from 25 °C to 300 °C at 10 °C/min.
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Analysis:
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Identify Melting Endotherm (Onset ~112 °C). Integrate peak to find Enthalpy of Fusion (
). -
Identify Decomposition Exotherm (typically >250 °C).[1]
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Acceptance Criteria: Single sharp endotherm. Purity >98% by DSC integration.
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Protocol B: Thermodynamic Solubility & pKa Determination
Objective: Measure saturation solubility and ionization constants.
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pKa Measurement (Potentiometric Titration):
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Dissolve compound in water/methanol (due to low aqueous solubility).[1]
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Titrate with 0.1 M HCl and 0.1 M NaOH.
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Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from mixed-solvent data.
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Shake-Flask Solubility:
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Add excess solid to phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.2).
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Incubate at 37 °C for 24 hours with agitation.
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Filter (0.45 µm PTFE) and analyze filtrate via HPLC-UV (254 nm).
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Figure 2: Stability Testing Workflow
Caption: Integrated workflow for validating thermal and chemical stability profiles.
References
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Synthesis & Properties : "2-(3-Methylphenyl)benzimidazole | C14H12N2". PubChem. National Library of Medicine. Link
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Tautomerism Principles : Alkorta, I., et al. "Tautomerism in Benzimidazoles."[1] Beilstein Journal of Organic Chemistry. Link
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Thermal Analysis Methods : "Simultaneous Thermal Analysis | TGA/DSC". Mettler Toledo Technical Guide. Link
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Solubility Studies : "Thermodynamic study of benzimidazole solubility." ResearchGate.[1] Link
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Melting Point Data : "2-(3-Methylphenyl)benzimidazole Product Data". ChemicalBook.[1] Link
